(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Cell permeability Neuritogenesis Prodrug design

Procure CAS 944115-20-2 exactly for CRMP2-targeted preclinical research. This (R)-enantiomer is the cell-permeable, brain-penetrant prodrug (LKE) of the endogenous metabolite lanthionine ketimine. Only the (R)-configuration matches the native L-stereochemistry required for CRMP2 engagement and downstream neurotrophic signaling; racemic or (S)-enantiomer material introduces undefined stereochemical heterogeneity that confounds binding, neurite outgrowth, and in vivo efficacy assays. LKE is validated in oral EAE models, 3×Tg-AD mice, cuprizone demyelination, and ULK1-mediated autophagy (EC₅₀ ~50 nM). Insist on ≥98% HPLC purity and (R)-stereochemistry to ensure pharmacological fidelity in every experiment.

Molecular Formula C₈H₁₁NO₄S
Molecular Weight 217.24
CAS No. 944115-20-2
Cat. No. B1144872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
CAS944115-20-2
Synonyms(5R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic Acid;  Lanthionine Ketimine-R-5-ethyl Ester; 
Molecular FormulaC₈H₁₁NO₄S
Molecular Weight217.24
Structural Identifiers
SMILESCCOC(=O)C1CSCC(=N1)C(=O)O
InChIInChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS 944115-20-2): Compound Identity and Procurement-Relevant Classification


(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS 944115-20-2), systematically named (3R)-3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid 3-ethyl ester, is the (R)-configured monoethyl ester of lanthionine ketimine (LK). LK is an endogenous sulfur amino acid metabolite found in mammalian brain and CNS that binds collapsin response mediator protein-2 (CRMP2) with high affinity [1]. The target compound—frequently abbreviated LKE—is a synthetic, cell-permeable derivative designed to overcome the inherently poor membrane permeability of the parent diacid LK, enabling intracellular access and oral bioavailability [2]. It is supplied as a purified research chemical (HPLC purity ≥95%) with a molecular formula of C₈H₁₁NO₄S, molecular weight of 217.24 g/mol, and a melting point >103 °C with decomposition [3].

Why Lanthionine Ketimine or Racemic Ester Mixtures Cannot Substitute for (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS 944115-20-2) in Preclinical Neurodegeneration Research


Procurement decisions involving 1,4-thiazine-3,5-dicarboxylic acid derivatives cannot rely on simple in-class substitution for two reasons. First, the parent lanthionine ketimine (LK) is a diacid with a calculated logP of approximately −0.2 to −1.7 and is not cell-permeable, whereas the ethyl ester LKE is explicitly designed as a cell-penetrating and brain-penetrable prodrug [1]; biological effects observed for LKE at nanomolar concentrations in neuronal cultures cannot be replicated with unesterified LK. Second, the ketimine reductase/CRYM enzyme system that interconverts LK and its reduced form in vivo is enantiospecific for the L-enantiomer, which corresponds to the (R)-configuration at the 3-position of the thiazine ring [2]. Consequently, procurement of the racemic ester or the (S)-enantiomer introduces an undefined mixture where at least 50% of the material lacks the native stereochemistry required for CRMP2 engagement and downstream neurotrophic signaling. The quantitative evidence below substantiates why CAS 944115-20-2 must be specified exactly.

Quantitative Evidence Guide: (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS 944115-20-2) vs. Closest Analogs and In-Class Candidates


Cell Permeability and Neurite Outgrowth: LKE vs. Unesterified Lanthionine Ketimine (LK)

The ethyl ester LKE (CAS 944115-20-2) is explicitly described as a cell-permeable synthetic derivative of LK, whereas the parent diacid LK is not cell-permeable [1]. Functional evidence demonstrates that LKE-treated NSC-34 motor neuron-like cells significantly increased neurite number and length at low nanomolar concentrations in a serum concentration-dependent manner, consistent with intracellular CRMP2 engagement; unesterified LK cannot access the intracellular compartment to produce this effect [1]. LKE promotes growth factor-dependent neurite extension at low nanomolar concentrations in cultured neurons [2].

Cell permeability Neuritogenesis Prodrug design Neurotrophic activity

Reduction of Clinical Disease Severity in the EAE Mouse Model of Multiple Sclerosis: LKE vs. Vehicle Control

In the MOG₃₅–₅₅ peptide–induced chronic EAE model in female C57Bl/6 mice, LKE administered ad libitum in chow at 100 ppm, beginning after moderate clinical signs appeared, produced a significant reduction in clinical scores compared to vehicle-treated mice over the subsequent 4-week observation period [1]. LKE treatment also dose-dependently reduced IFNγ production from splenic T cells without affecting IL-17 production, indicating that protective effects are mediated within the CNS rather than through peripheral immunosuppression [1]. Electron microscopy of optic nerve and spinal cord demonstrated that LKE reduced EAE-associated neurodegeneration and increased the percentage of axons with thicker myelin and larger axon calibers; in the optic nerve, only minimal disruption of myelin was observed at this time point, with LKE shifting the distribution of axon calibers toward larger diameters [1].

Experimental autoimmune encephalomyelitis Multiple sclerosis Neuroprotection Axonal preservation

Autophagy Stimulation via mTORC1 Pathway: LKE EC₅₀ Compared to Rapamycin Mechanism

LKE stimulates autophagy in RG2 glioma and SH-SY5Y neuroblastoma cells at concentrations within or below pharmacological levels reported in previous mouse studies [1]. LKE treatment affected the ULK1 system with an EC₅₀ of approximately 50 nM at 24 h in RG2 cells [1]. Critically, the pattern of protein level and phosphorylation changes (mTOR; p70S6 kinase; ULK1; beclin-1; LC3) was essentially identical to that produced by the canonical mTOR inhibitor rapamycin, yet the site of action was distinct: LKE decreased mTOR colocalization with LAMP2+ lysosomes without affecting TSC2 phosphorylation upstream of mTOR, whereas rapamycin had no effect on mTOR-lysosome colocalization [1]. This indicates a mechanism involving CRMP2-mediated intracellular trafficking rather than direct mTOR kinase inhibition.

Autophagy mTORC1 Neurodegeneration Mechanism of action

Neuroprotective Effects Against Glutamate Excitotoxicity in Human Neuronal Cells: LKE vs. Untreated Control

In both SH-SY5Y human neuronal cells and primary mouse cerebellar granule neurons, LKE dose-dependently reduced spontaneous cell death following media change and also reduced cell death caused by glutamate excitotoxicity, accompanied by a reduction in reactive oxygen species production [1]. LKE additionally induced neuritogenesis in both undifferentiated SH-SY5Y cells and primary neurons, increasing both process number and length [1]. These direct neuroprotective and neurotrophic effects were observed in vitro and are considered to contribute to LKE's beneficial actions observed in vivo in the EAE model [1].

Excitotoxicity SH-SY5Y Primary cerebellar granule neurons Reactive oxygen species

Enantiomeric Identity: (R)-Enantiomer Stereochemical Purity vs. Racemic or (S)-Enantiomer Preparations

The naturally occurring form of lanthionine ketimine in mammalian brain is the L-enantiomer, which at the 3-position of the 1,4-thiazine ring corresponds to the (R)-configuration [1]. The mammalian ketimine reductase/μ-crystallin (CRYM) enzyme system is enantiospecific for the L-enantiomer [2]. CAS 944115-20-2 is specifically defined as the (R)-enantiomer (IUPAC: (3R)-3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid 3-ethyl ester), with InChI stereochemical descriptor /t6-/m1/s1 . Purchasing undefined racemic or (S)-enantiomer preparations introduces at least 50% of material that cannot productively engage the enantiospecific CRMP2 binding interface and may produce confounding results in stereochemically sensitive biological assays.

Stereochemistry Enantiospecificity CRMP2 binding Biosynthesis

Analytical Characterization and Supplier Purity Specifications for Reproducible Research Procurement

CAS 944115-20-2 is supplied as a custom-synthesized and HPLC-purified research chemical with specifications that include molecular weight 217.24 g/mol (C₈H₁₁NO₄S), melting point >103 °C with decomposition, and a typical purity of ≥95% [1]. The compound is characterized by ¹H, ¹³C, and (for phosphonate analogs) ³¹P NMR, as well as LC/UV/HRMS [2]. In comparison, the parent LK (CAS 83711-67-5) is a diacid with molecular weight 189.19 g/mol, melting point ~160 °C (decomposes), and significantly different solubility characteristics that reflect its higher polarity and lack of the ester prodrug moiety [3]. A validated UHPLC/MS/MS quantitative method for LKE in mouse serum, whole blood, and brain tissue has been published, with an eight-point standard curve ranging from 0.005 to 4.6 μM (R² = 0.998), demonstrating assay readiness for pharmacokinetic studies [4].

Purity specification HPLC Melting point Quality control

Optimal Research and Preclinical Application Scenarios for (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS 944115-20-2)


Preclinical Multiple Sclerosis Studies: Chronic EAE Model Neuroprotection and Remyelination

CAS 944115-20-2 is the only 1,4-thiazine derivative with published efficacy in the MOG₃₅–₅₅ chronic EAE model, demonstrating significant clinical score reduction, axonal preservation, and increased myelinated axon percentage in optic nerve when administered orally at 100 ppm in chow [1]. This compound is appropriate for studies examining CRMP2-mediated neuroprotection in demyelinating disease and has been further shown to induce OPC differentiation and accelerate remyelination following cuprizone-induced demyelination [2].

Autophagy Mechanism-of-Action Studies: CRMP2-mTORC1 Pathway Dissection

For laboratories investigating non-canonical autophagy activation through mTOR-lysosome trafficking rather than direct mTOR kinase inhibition, CAS 944115-20-2 offers a unique pharmacological probe with an EC₅₀ of ~50 nM for ULK1 system modulation [1]. Its CRMP2-dependent mechanism, involving decreased mTOR-lysosome colocalization without affecting TSC2 phosphorylation, distinguishes it from rapamycin and rapalogs, enabling pathway-specific dissection of autophagy in RG2 glioma and SH-SY5Y neuroblastoma models.

Alzheimer's Disease and Tauopathy Models: Multimodal Neuroprotection

LKE has demonstrated substantial reduction of cognitive decline, brain Aβ deposition, phospho-Tau accumulation, and Iba1-positive microglial density in the 3×Tg-AD mouse model [1]. Additionally, LKE rescued okadaic acid–induced memory impairment and reduced cell death in the dorsal lateral pallium of zebrafish through activation of the BDNF/TrkB/CREB pathway [2]. These multimodal effects—spanning amyloid, tau, neuroinflammation, and neurotrophic signaling—support procurement for AD-targeted preclinical programs requiring a single agent with pleiotropic mechanisms.

Enantiomer-Specific SAR and CRMP2 Binding Studies

The defined (R)-stereochemistry of CAS 944115-20-2, corresponding to the naturally occurring L-enantiomer, makes it the definitive reference compound for structure-activity relationship (SAR) studies of 1,4-thiazine-3,5-dicarboxylic acid derivatives targeting CRMP2 [1]. Procurement of this specific enantiomer eliminates the stereochemical heterogeneity that would confound binding assays, neurite outgrowth dose-response curves, and in vivo efficacy comparisons when racemic mixtures or undefined stereoisomers are used.

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